An In-Depth Technical Guide to Tert-butyl 2,5-dihydrothiophene-3-carboxylate: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Tert-butyl 2,5-dihydrothiophene-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of tert-butyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive technical overview. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic data, and potential applications, providing a valuable resource for researchers in the field.
Molecular Structure and Properties
Tert-butyl 2,5-dihydrothiophene-3-carboxylate possesses a unique chemical architecture that underpins its reactivity and potential utility. The core of the molecule is a 2,5-dihydrothiophene ring, a five-membered heterocycle containing a sulfur atom and a double bond between carbons 3 and 4. This partially saturated ring system offers a blend of stability and reactivity.
Attached to the C3 position is a tert-butoxycarbonyl group. The bulky tert-butyl group can exert significant steric influence on the molecule's conformation and its interactions with other reagents. The ester functionality provides a handle for further chemical transformations.
Key Structural Features:
-
2,5-Dihydrothiophene Core: A non-aromatic, sulfur-containing heterocycle.
-
Endocyclic Double Bond: Located at the C3-C4 position, it is a key site for various chemical reactions.
-
Tert-butoxycarbonyl Group: A bulky ester group that influences the molecule's steric and electronic properties.
Below is a visualization of the chemical structure of tert-butyl 2,5-dihydrothiophene-3-carboxylate.
Caption: Chemical structure of tert-butyl 2,5-dihydrothiophene-3-carboxylate.
Synthesis Strategies
This Michael-Wittig cascade reaction offers a powerful method for the construction of the dihydrothiophene ring system. The reaction proceeds through an initial Michael addition of the thiol to the vinylphosphonate, followed by an intramolecular Wittig reaction to close the ring.
Proposed Synthetic Protocol:
-
Preparation of the Vinylphosphonate: The required tert-butyl 2-(diethylphosphono)acrylate can be synthesized via a Horner-Wadsworth-Emmons reaction between diethyl phosphonoacetate and paraformaldehyde in the presence of a base, followed by esterification with tert-butanol.
-
Preparation of the 2-Mercaptoaldehyde: Mercaptoacetaldehyde can be prepared from the hydrolysis of a suitable precursor, such as a thiazole derivative.
-
Cyclization Reaction: The 2-mercaptoaldehyde is reacted with the tert-butyl 2-(diethylphosphono)acrylate in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired tert-butyl 2,5-dihydrothiophene-3-carboxylate.
Caption: Proposed workflow for the synthesis of tert-butyl 2,5-dihydrothiophene-3-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of tert-butyl 2,5-dihydrothiophene-3-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted.[2][3][4]
3.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the dihydrothiophene ring and the tert-butyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 (CH2) | ~3.8 - 4.0 | t | J = ~2-3 Hz |
| H5 (CH2) | ~3.6 - 3.8 | t | J = ~2-3 Hz |
| H4 (CH) | ~6.8 - 7.0 | t | J = ~2-3 Hz |
| tert-butyl (CH3) | ~1.5 | s | - |
Rationale: The olefinic proton at C4 is expected to be the most downfield signal due to its position on the double bond and conjugation with the ester. The methylene protons at C2 and C5 would appear as triplets due to coupling with the adjacent methylene/methine protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
3.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 170 |
| C3 | ~130 - 135 |
| C4 | ~125 - 130 |
| C(CH3)3 (quaternary) | ~80 - 85 |
| C2 | ~35 - 40 |
| C5 | ~30 - 35 |
| C(CH3)3 | ~28 |
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The olefinic carbons (C3 and C4) will appear in the typical range for sp2 hybridized carbons. The quaternary carbon of the tert-butyl group will be in the range of 80-85 ppm, while the methyl carbons will be significantly more upfield. The sp3 hybridized carbons of the ring (C2 and C5) will have chemical shifts in the aliphatic region.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5][6][7]
| Functional Group | Predicted Absorption (cm-1) | Intensity |
| C=O (ester) | ~1710 - 1730 | Strong |
| C=C (alkene) | ~1640 - 1660 | Medium |
| C-O (ester) | ~1150 - 1250 | Strong |
| C-H (sp2) | ~3050 - 3100 | Medium |
| C-H (sp3) | ~2850 - 3000 | Medium-Strong |
Rationale: A strong absorption band for the ester carbonyl (C=O) stretch is expected. The C=C stretching vibration of the dihydrothiophene ring will likely appear as a medium intensity band. Strong C-O stretching bands from the ester group will also be prominent. The C-H stretching vibrations for both sp2 (vinylic) and sp3 (aliphatic) carbons will be observed in their respective regions.
3.4. Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ for C9H14O2S would be at m/z 186.07. A prominent fragment would likely correspond to the loss of the tert-butyl group (m/z 57), resulting in a fragment at m/z 129.
Chemical Reactivity and Potential Applications
The chemical reactivity of tert-butyl 2,5-dihydrothiophene-3-carboxylate is dictated by its key functional groups: the endocyclic double bond, the sulfur atom, and the ester moiety. These features make it a versatile building block in organic synthesis.[8][9]
4.1. Reactions of the Dihydrothiophene Ring
-
Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide.[10] These oxidized derivatives are valuable intermediates in their own right, for example, in cycloaddition reactions where the sulfur dioxide or sulfoxide can be extruded.
-
Reduction: The double bond can be hydrogenated using catalysts such as palladium on carbon to yield the corresponding saturated tetrahydrothiophene derivative.[8]
-
Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, providing a route to more complex bicyclic and polycyclic structures.[8]
4.2. Transformations of the Ester Group
-
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Transesterification: The tert-butyl group can be exchanged for other alkyl groups under appropriate conditions.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often after conversion to a more reactive acyl chloride or through direct amidation methods.
4.3. Applications in Drug Discovery and Materials Science
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The dihydrothiophene core of the title compound serves as a versatile synthon for the preparation of a wide range of biologically active molecules. Its ability to be functionalized at various positions makes it an attractive starting material for the synthesis of novel therapeutic agents. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12]
Furthermore, thiophene-based molecules are of great interest in materials science for the development of organic semiconductors, conducting polymers, and other functional materials.[13] The unique electronic properties of the thiophene ring make it a valuable component in the design of novel organic electronic devices.
Caption: Potential applications stemming from the core structure.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling tert-butyl 2,5-dihydrothiophene-3-carboxylate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 2,5-dihydrothiophene-3-carboxylate is a fascinating heterocyclic molecule with considerable untapped potential. While direct experimental data is sparse, this guide has provided a comprehensive overview of its structure, plausible synthesis, predicted spectroscopic characteristics, and potential applications by drawing on established chemical principles and data from analogous compounds. Its unique combination of a reactive dihydrothiophene core and a sterically demanding ester group makes it a valuable tool for synthetic chemists and a promising scaffold for the development of new pharmaceuticals and functional materials. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover novel and exciting chemistry.
References
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- Keimer, A., & Haut, F. L. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
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- tert-Butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxyl
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- Cheng, Y. N., & Li, H. L. (2016). Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. Letters in Organic Chemistry, 13(7), 467-473.
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- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.
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- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022).
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